molecular formula C6H13NO2 B12412431 L-Norleucine-d9

L-Norleucine-d9

Cat. No.: B12412431
M. Wt: 140.23 g/mol
InChI Key: LRQKBLKVPFOOQJ-PLJAHZBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a stable isotope-labeled amino acid. It is a deuterated form of L-Norleucine, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Norleucine-d9 can be synthesized through multiple synthetic routes. One common method involves the deuteration of L-Norleucine using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications. The production typically involves the use of specialized equipment and controlled environments to maintain the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

L-Norleucine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of amino acids.

    Biology: Employed in metabolic studies to trace the incorporation of amino acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of amino acids in the body.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

L-Norleucine-d9 exerts its effects primarily through its incorporation into proteins and peptides. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the incorporation and utilization of amino acids .

Comparison with Similar Compounds

L-Norleucine-d9 is compared with other deuterated amino acids and non-deuterated L-Norleucine. Some similar compounds include:

This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in scientific research .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-PLJAHZBCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)N

Origin of Product

United States

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